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For Researchers, Scientists, and Drug Development Professionals

Introduction
1-[2-(Methylsulphonyl)phenyl]piperazine is a phenylpiperazine derivative. The

phenylpiperazine scaffold is a significant pharmacophore in medicinal chemistry, with

derivatives exhibiting a wide range of biological activities. This class of compounds is

particularly known for its interactions with various G-protein coupled receptors (GPCRs) and

neurotransmitter transporters in the central nervous system (CNS). This technical guide

provides a summary of the available physicochemical properties, general synthesis

methodologies, and the pharmacological context of 1-[2-
(Methylsulphonyl)phenyl]piperazine.

Physicochemical Properties
Limited experimental data for the specific physicochemical properties of 1-[2-
(Methylsulphonyl)phenyl]piperazine and its hydrochloride salt are available in the public

domain. The following tables summarize the available information.

Table 1: Physicochemical Properties of 1-[2-(Methylsulphonyl)phenyl]piperazine (Free Base)
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Property Value

CAS Number 313490-26-5

Molecular Formula C₁₁H₁₆N₂O₂S

Molecular Weight 240.33 g/mol

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

pKa Data not available

Table 2: Physicochemical Properties of 1-[2-(Methylsulphonyl)phenyl]piperazine
Hydrochloride

Property Value

CAS Number 1209826-41-4

Molecular Formula C₁₁H₁₇ClN₂O₂S

Molecular Weight 276.78 g/mol

Melting Point Data not available

Boiling Point 475.9 °C at 760 mmHg

Flash Point 241.6 °C

Solubility Data not available

Synthesis Methodology
A detailed experimental protocol for the synthesis of 1-[2-
(Methylsulphonyl)phenyl]piperazine is not readily available in peer-reviewed literature.

However, based on established methods for the synthesis of related phenylpiperazine

derivatives, a general synthetic approach can be proposed. The most common method for the

formation of the N-aryl bond in phenylpiperazines is through nucleophilic aromatic substitution
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(SNA_r) or transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig

amination.

General Experimental Protocol: Nucleophilic Aromatic
Substitution (SNA_r)
This method would involve the reaction of piperazine with an activated aryl halide or sulfonate.

The methylsulfonyl group at the ortho position of the phenyl ring is an electron-withdrawing

group, which can activate the aromatic ring for nucleophilic attack.

Reactants:

1-fluoro-2-(methylsulfonyl)benzene (or other suitable leaving group at the 1-position)

Piperazine (in excess to minimize di-substitution)

A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine)

A high-boiling polar aprotic solvent (e.g., DMSO, DMF, or NMP)

Procedure:

To a solution of 1-fluoro-2-(methylsulfonyl)benzene in the chosen solvent, add an excess of

piperazine and the base.

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the

progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture to room temperature and quench with water.

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 1-[2-

(methylsulfonyl)phenyl]piperazine.
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The following diagram illustrates the general workflow for the synthesis and purification of a

phenylpiperazine derivative.

General Synthesis and Purification Workflow

Synthesis

Work-up

Purification

Start Materials:
- Aryl Halide
- Piperazine

- Base
- Solvent

Reaction Mixture

Heating and Stirring

Reaction Monitoring (TLC/LC-MS)

Quenching with Water

Extraction with Organic Solvent

Washing with Brine

Drying over Na₂SO₄

Concentration in vacuo

Column Chromatography

Characterization (NMR, MS)

Final Product:
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A generalized workflow for the synthesis and purification of phenylpiperazine derivatives.

Pharmacological Profile
Specific quantitative pharmacological data, such as binding affinities (Ki) or functional activities

(IC₅₀, EC₅₀), for 1-[2-(Methylsulphonyl)phenyl]piperazine at specific biological targets are

not available in the public scientific literature. However, the broader class of phenylpiperazine

derivatives is well-documented to interact with a range of aminergic GPCRs and transporters.

Potential Biological Targets
Based on the pharmacology of structurally related compounds, 1-[2-
(Methylsulphonyl)phenyl]piperazine is likely to exhibit affinity for one or more of the following

targets:

Serotonin (5-HT) Receptors: Phenylpiperazines are known to interact with various 5-HT

receptor subtypes, including 5-HT₁A, 5-HT₂A, 5-HT₂C, and 5-HT₇ receptors. Depending on

the nature of the substitution on the phenyl ring and the piperazine nitrogen, these

compounds can act as agonists, partial agonists, or antagonists.

Dopamine (D) Receptors: Affinity for dopamine receptors, particularly the D₂ and D₃

subtypes, is another common feature of this compound class.

Adrenergic (α) Receptors: Many phenylpiperazines display significant affinity for α₁- and α₂-

adrenergic receptors.

Serotonin Transporter (SERT): Some phenylpiperazine derivatives are also known to inhibit

the reuptake of serotonin by binding to SERT.

The interaction with these targets suggests potential applications in the treatment of various

CNS disorders, including depression, anxiety, and psychosis.

Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a

phenylpiperazine derivative acting as an antagonist at a Gq-coupled receptor (like the 5-HT₂A
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receptor) and as an agonist at a Gi-coupled receptor (like the 5-HT₁A receptor). This is a

generalized representation and has not been experimentally validated for 1-[2-
(Methylsulphonyl)phenyl]piperazine.
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Hypothetical Signaling Pathway Modulation
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A generalized diagram of potential GPCR signaling modulation by a phenylpiperazine
derivative.

Conclusion
1-[2-(Methylsulphonyl)phenyl]piperazine belongs to a class of compounds with significant

potential for CNS drug discovery. While specific experimental data for this particular molecule is

scarce in the public domain, the general understanding of phenylpiperazine pharmacology

suggests that it is a promising candidate for further investigation. Future research should focus

on its detailed synthesis and purification, followed by a comprehensive pharmacological

characterization to determine its binding affinity and functional activity at various CNS targets.

Such studies will be crucial to elucidate its potential therapeutic applications.

To cite this document: BenchChem. [In-depth Technical Guide: 1-[2-
(Methylsulphonyl)phenyl]piperazine (CAS 313490-26-5)]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1310665#1-2-methylsulphonyl-phenyl-
piperazine-cas-number-313490-26-5-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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